3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
CAS No.: 151051-65-9
Cat. No.: VC21165247
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151051-65-9 |
|---|---|
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
| Standard InChI | InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3 |
| Standard InChI Key | FLSUUBAQYWDGGG-UHFFFAOYSA-N |
| SMILES | CC1=CNC2=C1CCC2 |
| Canonical SMILES | CC1=CNC2=C1CCC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole features a bicyclic structure with a distinctive arrangement that contributes to its chemical reactivity and biological interactions. The compound consists of:
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A pyrrole moiety (five-membered aromatic heterocycle containing nitrogen)
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A fused cyclopentane ring (partially saturated)
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A methyl substituent at the 3-position of the pyrrole ring
This structural arrangement creates a unique three-dimensional conformation that influences its binding capabilities with biological targets.
Physical and Chemical Properties
The key physicochemical properties of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
| Property | Value |
|---|---|
| CAS Number | 151051-65-9 |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol |
| IUPAC Name | 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
| Standard InChI | InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3 |
| Standard InChIKey | FLSUUBAQYWDGGG-UHFFFAOYSA-N |
| SMILES | CC1=CNC2=C1CCC2 |
| Canonical SMILES | CC1=CNC2=C1CCC2 |
| Physical Appearance | Not explicitly reported in literature |
The compound's structure combines both aromatic (pyrrole) and aliphatic (cyclopentane) characteristics, contributing to its unique reactivity profile.
Synthesis Methods
Classical Synthesis Approaches
Several synthetic routes have been developed for the preparation of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and related derivatives. The synthesis typically involves careful control of reaction conditions including temperature and pressure to optimize yields, often employing catalysts to enhance efficiency and selectivity.
Gold-Catalyzed Tandem Reactions
Recent advances include gold(I)-catalyzed tandem reactions for the synthesis of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives. This methodology involves a cascade process incorporating Meyer-Schuster rearrangement, 1,2-migration, and Paal-Knorr cyclization steps. This approach provides a simple and versatile procedure for synthesizing various substituted tetrahydrocyclopenta[b]pyrrole derivatives with moderate to good yields .
The synthetic route typically proceeds via the following mechanism:
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Gold(I)-catalyzed activation of a propargylic alcohol
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Meyer-Schuster rearrangement
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1,2-migration process
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Paal-Knorr cyclization with an appropriate amine
This methodology highlights the atom economy and reaction efficiency achievable in modern synthetic approaches to these valuable heterocyclic compounds .
Brønsted Acid-Catalyzed [2+2+1] Annulation
An innovative approach for the synthesis of tetrahydrocyclopenta[b]pyrroles involves Brønsted acid-catalyzed formal [2+2+1] annulation reactions. This methodology utilizes three readily accessible components:
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An electrophilic species (silyloxyallyl cations)
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Two distinct nucleophiles (silylenol ethers and amines)
This strategy enables the efficient assembly and functionalization of the tetrahydrocyclopenta[b]pyrrole framework, providing a modular approach to these heterocyclic systems .
Biological Activities
Anti-inflammatory Properties
Research indicates that 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole may possess significant anti-inflammatory properties. Studies suggest potential inhibitory effects on inflammatory pathways, though the exact mechanisms of action require further investigation.
Comparison with Related Pyrrole Derivatives
Pyrrole-containing compounds generally display a wide spectrum of biological activities. To contextualize the potential applications of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, Table 2 presents a comparison with related pyrrole derivatives and their documented biological activities.
Table 2: Comparison of Biological Activities Among Related Pyrrole Derivatives
The unique structural features of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole and related compounds contribute to their potential applications in various therapeutic areas .
Applications
Pharmaceutical Applications
Given its structural features and potential biological activities, 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several potential pharmaceutical applications:
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As a building block in the synthesis of more complex bioactive molecules
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Development of anti-inflammatory agents
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Research into novel therapeutic agents targeting various disease pathways
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Design of structure-activity relationship studies for drug discovery programs
Synthetic Utility
The compound serves as a valuable intermediate in organic synthesis, potentially enabling the construction of more complex molecular frameworks. Its bicyclic structure provides a useful scaffold for further functionalization and elaboration .
Structure-Activity Relationships
Role of the Methyl Substituent
The methyl group at the 3-position of the tetrahydrocyclopenta[b]pyrrole ring system plays a significant role in the compound's properties and activities. Similar compounds with modifications at this position show varying biological activities, highlighting the importance of this substitution pattern.
Impact of Ring System Modifications
The tetrahydrocyclopenta[b]pyrrole scaffold is found in various bioactive molecules. Structural modifications of this ring system can significantly influence biological activity. For example:
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The cyclopenta[b]pyrrole moiety is a common structural element in bioactive molecules like cyclooxygenase-2 inhibitors
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Variations in saturation levels of the cyclopentane ring can affect binding profiles to biological targets
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Substitution patterns on both rings influence solubility, membrane permeability, and metabolic stability
Comparison with Related Heterocyclic Compounds
To provide context for understanding 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, Table 3 presents a comparison with structurally related heterocyclic compounds.
Table 3: Comparison of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole with Related Heterocycles
This comparison demonstrates the structural diversity within this class of heterocycles and how minor modifications can lead to compounds with distinct properties and potential applications .
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